(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
CAS No.:
Cat. No.: VC16377701
Molecular Formula: C23H12Cl2O6
Molecular Weight: 455.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H12Cl2O6 |
|---|---|
| Molecular Weight | 455.2 g/mol |
| IUPAC Name | [(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C23H12Cl2O6/c24-14-3-1-12(17(25)9-14)7-21-22(26)16-5-4-15(10-19(16)31-21)30-23(27)13-2-6-18-20(8-13)29-11-28-18/h1-10H,11H2/b21-7- |
| Standard InChI Key | DTDNDJNBSZFIMY-YXSASFKJSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=C(C=C(C=C5)Cl)Cl)/O4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=C(C=C(C=C5)Cl)Cl)O4 |
Introduction
Synthesis and Potential Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the benzofuran core, the introduction of the dichlorobenzylidene group, and the attachment of the benzodioxole-5-carboxylate moiety. These steps often require careful control of reaction conditions to achieve the desired stereochemistry and regiochemistry.
Research Findings and Data
While specific data on this compound is not available, compounds with similar structures have been studied for their potential biological activities. For example, benzofuran derivatives are known for their diverse pharmacological properties.
| Compound Feature | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Stereochemistry | (2Z) configuration |
| Functional Groups | Benzofuran, dichlorobenzylidene, benzodioxole-5-carboxylate |
Future Research Directions
Further research is needed to fully elucidate the chemical properties, synthesis pathways, and potential biological activities of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. This could involve detailed structural analysis, in vitro and in vivo studies to assess its pharmacological potential, and optimization of synthetic routes to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume